N-[2-(4-chlorophenyl)ethyl]-1-(2-methylbenzyl)piperidine-4-carboxamide
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Overview
Description
N-[2-(4-chlorophenyl)ethyl]-1-(2-methylbenzyl)piperidine-4-carboxamide is a synthetic compound with a complex structure It contains a piperidine ring, a chlorophenyl group, and a methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-1-(2-methylbenzyl)piperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenylethylamine with 2-methylbenzyl chloride to form an intermediate, which is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-1-(2-methylbenzyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-1-(2-methylbenzyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-1-(2-methylbenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide
- **1-[2-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine
Uniqueness
N-[2-(4-chlorophenyl)ethyl]-1-(2-methylbenzyl)piperidine-4-carboxamide is unique due to its specific structural features, such as the combination of a piperidine ring with chlorophenyl and methylbenzyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H27ClN2O |
---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-[(2-methylphenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H27ClN2O/c1-17-4-2-3-5-20(17)16-25-14-11-19(12-15-25)22(26)24-13-10-18-6-8-21(23)9-7-18/h2-9,19H,10-16H2,1H3,(H,24,26) |
InChI Key |
NJZIMPXGVFHOQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)C(=O)NCCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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